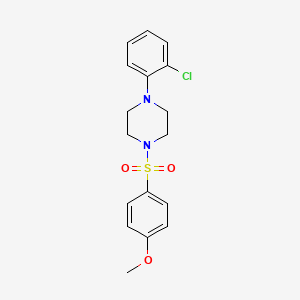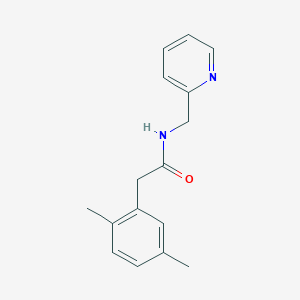![molecular formula C22H27N3O4S B5975257 N-[(N'-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5975257.png)
N-[(N'-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(4-phenoxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(4-phenoxyphenyl)methanesulfonamide is a complex organic compound that features a sulfonamide group, a hydrazinecarbonyl group, and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a base such as pyridine to neutralize the hydrochloric acid produced during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(4-phenoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfinamides, and various substituted phenoxy derivatives.
Scientific Research Applications
N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(4-phenoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(4-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazinecarbonyl group may also play a role in the compound’s biological activity by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide compound with antimicrobial properties.
Sulfamethoxazole: A widely used antibiotic that contains a sulfonamide group.
Ampiroxicam: A sultam with anti-inflammatory properties.
Uniqueness
N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(4-phenoxyphenyl)methanesulfonamide is unique due to its combination of a cycloheptylidenehydrazinecarbonyl group and a phenoxyphenyl group, which imparts distinct chemical and biological properties not found in simpler sulfonamide compounds .
Properties
IUPAC Name |
N-(cycloheptylideneamino)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-30(27,28)25(17-22(26)24-23-18-9-5-2-3-6-10-18)19-13-15-21(16-14-19)29-20-11-7-4-8-12-20/h4,7-8,11-16H,2-3,5-6,9-10,17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRKYQYUTANSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NN=C1CCCCCC1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-bromophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5975174.png)
![3-cyclopentyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5975182.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4-methoxy-3-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B5975187.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one](/img/structure/B5975190.png)
![4'-METHYL-2-[(2-METHYLPHENYL)AMINO]-2'-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE](/img/structure/B5975196.png)
![2-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B5975198.png)

![3-[2-[(2-chlorophenyl)methyl]morpholine-4-carbonyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B5975219.png)
![2-(2-{[(2Z)-4-(ETHOXYCARBONYL)-3-OXO-5-(PHENYLAMINO)-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID](/img/structure/B5975223.png)
![1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B5975227.png)
![1-[4-(1-Morpholin-4-ylethyl)piperidin-1-yl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propan-1-one](/img/structure/B5975230.png)

![(4-chlorophenyl)[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-piperidinyl]methanone](/img/structure/B5975255.png)
![N-(2-methoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5975258.png)
